An In-depth Technical Guide to N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine: Synthesis, Characterization, and Therapeutic Potential
Foreword: Unveiling a Promising Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its presence in drugs spanning anti-inflammatory agents like celecoxib to central nervous system modulators underscores the versatility of this heterocyclic scaffold.[2][4] This guide delves into a specific, yet promising derivative, N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS No. 340967-02-4). While specific literature on this exact molecule is emerging, its structural motifs suggest a rich potential for exploration by researchers in drug discovery and development. This document serves as a comprehensive technical resource, amalgamating established principles of pyrazole chemistry with predictive insights to empower scientific inquiry into this compound. We will explore its synthesis, propose methods for its characterization, and discuss its potential as a modulator of biological systems.
Molecular Architecture and Physicochemical Properties
N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine is a tertiary amine featuring a pyrazole ring linked via a two-carbon chain to a diethylamino group. This unique combination of a heteroaromatic system and a flexible amino side chain dictates its physicochemical properties and, by extension, its potential biological interactions.
| Property | Value | Source |
| CAS Number | 340967-02-4 | [5][6] |
| Molecular Formula | C₇H₁₃N₃ | [5] |
| Molecular Weight | 139.20 g/mol | [7] |
| IUPAC Name | N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine | N/A |
The presence of the diethylamino group is anticipated to influence the compound's basicity and solubility, potentially enhancing its bioavailability. The pyrazole ring, with its two adjacent nitrogen atoms, can participate in hydrogen bonding and various non-covalent interactions with biological targets.[8]
Figure 1: 2D Structure of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine.
Synthesis and Purification: A Proposed Protocol
The synthesis of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine can be logically achieved through the N-alkylation of pyrazole. This is a well-established transformation in pyrazole chemistry.[9][10] The following protocol is a proposed, robust method for its preparation.
Reaction Scheme
Figure 2: Proposed synthetic route via N-alkylation.
Step-by-Step Experimental Protocol
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pyrazole (1.0 eq).
-
Deprotonation: Suspend the pyrazole in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (1.5 eq)) portion-wise at 0 °C. The choice of a strong, non-nucleophilic base is crucial to efficiently deprotonate the pyrazole, forming the pyrazolide anion, a potent nucleophile.
-
Alkylation: To the resulting mixture, add a solution of 2-chloro-N,N-diethylethanamine hydrochloride (1.1 eq), neutralized prior to addition or used with an additional equivalent of a tertiary amine base like triethylamine to liberate the free base in situ.
-
Reaction: The reaction mixture is then stirred at room temperature or gently heated (e.g., 60-80 °C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine.
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:
-
Pyrazole Protons: Three distinct signals in the aromatic region, likely a triplet for the C4-H and two doublets for the C3-H and C5-H protons.
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Ethylenic Bridge: Two triplets corresponding to the two methylene groups of the ethyl bridge connecting the pyrazole ring and the diethylamino group.
-
Diethylamino Group: A quartet for the methylene protons and a triplet for the methyl protons of the two ethyl groups.
-
-
¹³C NMR: The carbon NMR spectrum should reveal seven distinct carbon signals corresponding to the molecular formula C₇H₁₃N₃.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole ring, and C-N stretching of the amine.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 139.11. Fragmentation patterns would likely involve the cleavage of the ethyl groups and the ethylamine side chain.
Potential Pharmacological Applications: An Expert Perspective
The structural features of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine suggest several avenues for pharmacological investigation. The broader family of pyrazole derivatives has demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][11][12]
Central Nervous System (CNS) Activity
A compelling area of investigation for this compound is its potential as a modulator of CNS targets. A structurally related compound, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), has been identified as a potent and selective σ(1) receptor antagonist with efficacy in models of neuropathic pain.[13] The presence of a basic amine separated from an aromatic system by a flexible linker is a common pharmacophore for σ(1) receptor ligands. Given these similarities, N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine warrants investigation for its affinity and functional activity at σ(1) and other CNS receptors.
Figure 3: Potential pharmacological pathways for investigation.
Anti-inflammatory and Analgesic Properties
The pyrazole core is a well-established anti-inflammatory pharmacophore.[1][3] It would be prudent to evaluate N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine in standard in vitro and in vivo models of inflammation and pain to ascertain its potential in these therapeutic areas.
Antimicrobial Activity
Numerous pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[4] Screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial leads.
Conclusion and Future Directions
N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While specific experimental data remains to be broadly published, this guide provides a robust framework for its synthesis, characterization, and pharmacological evaluation based on established chemical principles and the known bioactivities of the pyrazole scaffold. The proposed synthetic route is practical and scalable, and the predicted spectroscopic data offer a clear roadmap for structural verification. The potential for this compound to interact with CNS targets, particularly the σ(1) receptor, presents an exciting avenue for future research. It is our hope that this technical guide will catalyze further investigation into this promising molecule and its potential contributions to the development of new therapeutics.
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